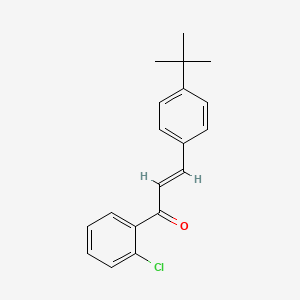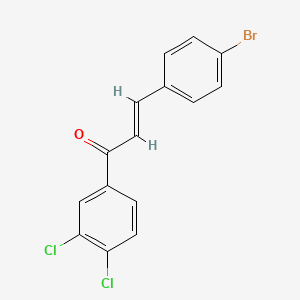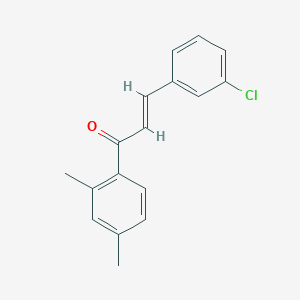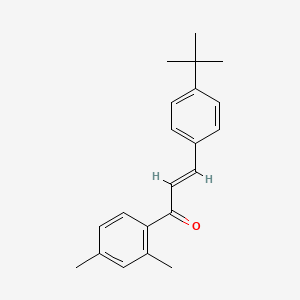
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one, commonly referred to as 2E-3-2,5-DMPPDP, is a compound of interest to scientists due to its wide range of applications in scientific research. It is a versatile molecule that can be used in a variety of experiments and studies in the fields of organic chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
2E-3-2,5-DMPPDP has a wide range of applications in scientific research. It can be used as a starting material in the synthesis of other compounds, such as pharmaceuticals. It can also be used in the synthesis of other compounds, such as dyes and pigments. Additionally, it can be used in the synthesis of polymers and other materials. Furthermore, it can be used in the synthesis of other compounds, such as organometallic compounds, for use in catalysis.
Wirkmechanismus
The mechanism of action of 2E-3-2,5-DMPPDP is not well understood. However, it is believed that the compound acts as a substrate for a variety of enzymes, and is also believed to act as a ligand for certain proteins. Additionally, it is believed that the compound can interact with other molecules, such as nucleic acids, to form complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E-3-2,5-DMPPDP are not well understood. However, it is believed that the compound can act as an inhibitor of certain enzymes, and can also act as an agonist of certain receptors. Additionally, it is believed that the compound can act as an antioxidant, and can also act as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2E-3-2,5-DMPPDP in laboratory experiments include its low cost and availability, its versatility, and its relatively low toxicity. Additionally, the compound is relatively stable and has a low reactivity. The main limitation of using 2E-3-2,5-DMPPDP in laboratory experiments is its lack of specificity, as the compound can interact with a variety of molecules.
Zukünftige Richtungen
The future directions for 2E-3-2,5-DMPPDP include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design and development. Additionally, further research is needed to determine the compound’s potential use in diagnostics and therapeutics. Furthermore, further research is needed to determine the compound’s potential use in the development of new materials, such as polymers and nanomaterials. Finally, further research is needed to determine the compound’s potential use in the development of new catalysts.
Synthesemethoden
2E-3-2,5-DMPPDP can be synthesized through a variety of methods, including the Wittig reaction, the Grignard reaction, and the Williamson ether synthesis. The Wittig reaction is a type of chemical reaction in which an alkyl halide reacts with an aldehyde or ketone in the presence of a Wittig reagent to form an alkene. The Grignard reaction is an organic reaction in which an alkyl or aryl-magnesium halide reacts with an electrophile to form a ketone or an aldehyde. The Williamson ether synthesis is a chemical reaction in which an alkyl halide reacts with an alcohol to form an ether.
Eigenschaften
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-13-5-8-17(14(2)11-13)18(20)9-6-15-12-16(21-3)7-10-19(15)22-4/h5-12H,1-4H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBQKMHYESWTFU-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














